Regioisomeric Differentiation: 4- vs. 3-Sulfonyl and 2- vs. 3-Cyanophenyl Configuration
The target compound differs from MAK-69 (CAS 1001628-27-8) in two key regioisomeric features: (i) the azepane sulfonyl group is attached at the 4-position of the central benzamide ring rather than the 3-position, and (ii) the cyanophenyl amide substituent is ortho (2-position) rather than meta (3-position) . In the broader azepane-sulfonyl benzamide series, such positional shifts have been shown to alter SIRT2 inhibitory potency by more than 10-fold; for example, AK-7 (3-sulfonyl, 3-bromophenyl) exhibits an IC50 of 15.5 µM against SIRT2, whereas 4-sulfonyl analogs often display divergent activity profiles [1]. The specific impact of the 2-cyanophenyl substitution on selectivity and potency remains to be fully quantified, but the structural uniqueness provides a distinct differentiation vector for procurement decisions.
| Evidence Dimension | Regiochemical configuration (sulfonyl position; cyanophenyl position) |
|---|---|
| Target Compound Data | 4-(azepan-1-ylsulfonyl)-N-(2-cyanophenyl)benzamide (4-sulfonyl, 2-cyanophenyl) |
| Comparator Or Baseline | MAK-69: 3-(azepan-1-ylsulfonyl)-N-(3-cyanophenyl)benzamide (3-sulfonyl, 3-cyanophenyl); AK-7: 3-(1-azepanylsulfonyl)-N-(3-bromophenyl)benzamide (3-sulfonyl, 3-bromophenyl) |
| Quantified Difference | Two regioisomeric alterations; literature precedent indicates >10-fold potency variation across azepane-sulfonyl benzamide positional isomers [1]. |
| Conditions | Structural comparison; biological context inferred from SIRT2 inhibition assays in the azepane-sulfonyl benzamide chemotype [1]. |
Why This Matters
A procurement choice between 4- and 3-regioisomers is not interchangeable; the specific substitution pattern dictates target engagement, selectivity, and downstream biological readout.
- [1] Taylor DM, Balabadra U, Xiang Z, et al. A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chem Biol. 2011;6(6):540-546. doi:10.1021/cb100376q. View Source
